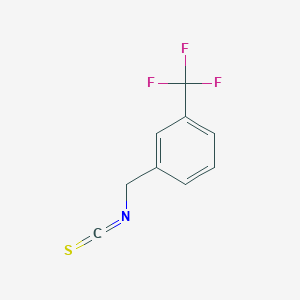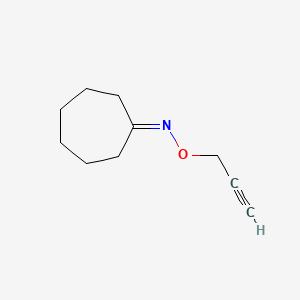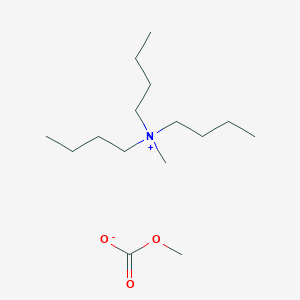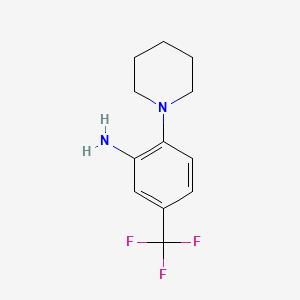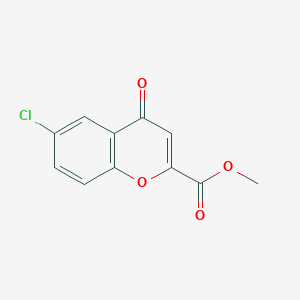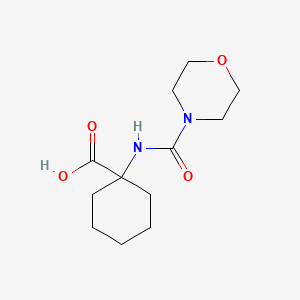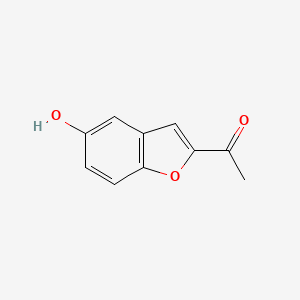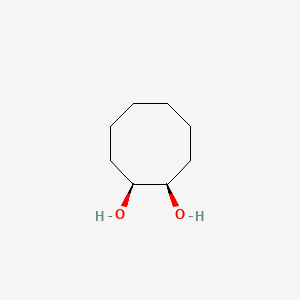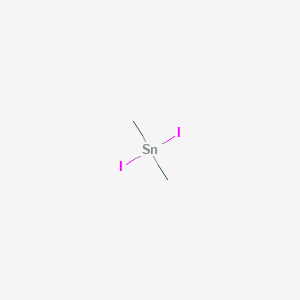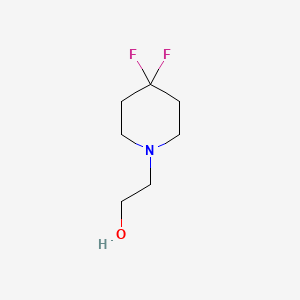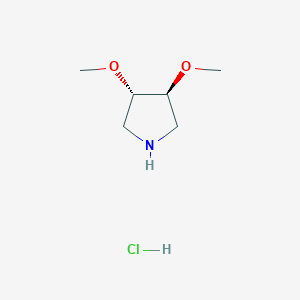
(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone
Descripción general
Descripción
(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone, also known as 4-bromo-2-methyl-phenyl-pyrrolidin-1-yl-methanone, is an organobromine compound that has been used in various scientific research applications. This compound has a wide range of applications, from medicinal chemistry to materials science, due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Characterization : (Huang et al., 2021) detailed the synthesis of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone and similar compounds, highlighting their confirmation through FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction was used for crystallographic and conformational analyses, while density functional theory (DFT) was applied for further molecular structure calculations.
Chemical Properties and Molecular Dynamics
- Electrostatic Potential and Molecular Orbitals : The same study by (Huang et al., 2021) also investigated the molecular electrostatic potential and frontier molecular orbitals of the compound. These aspects were crucial in revealing some of its physicochemical properties.
Applications in Biochemistry and Pharmacology
Antiestrogenic Activity : A study by (Jones et al., 1979) synthesized a related compound and demonstrated its potent antiestrogenic activity through both oral and subcutaneous administration in rats and mice. This research indicated the potential for such compounds in hormonal treatments or cancer research.
Inhibition of Butyrylcholinesterase : Research by (Jiang et al., 2019) on similar compounds showed improved butyrylcholinesterase inhibitory activity and selectivity. This property is significant for Alzheimer's disease research, as BChE inhibitors can potentially slow down disease progression.
Crystallography and Molecular Structure
- Crystal Structure Analysis : Studies like those by (Swamy et al., 2013) and others have focused on the crystal structure analysis of related compounds, providing insights into their molecular geometry and interactions. This information is essential for understanding how these compounds might interact with biological targets.
Synthesis Techniques and Novel Compounds
- Novel Synthesis Methods : Research efforts such as those by (Suhana and Rajeswari, 2017) have developed new synthesis routes for related compounds. These methods can lead to the generation of biologically active compounds for further research.
Antimicrobial Activities
- Antimicrobial Potential : A study by (Kumar et al., 2012) synthesized derivatives and screened them for antimicrobial activity. The results showed that some compounds exhibited good activity, highlighting their potential in developing new antimicrobial agents.
Propiedades
IUPAC Name |
(4-bromo-2-methylphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-8-10(13)4-5-11(9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEUKUKQZUDQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

